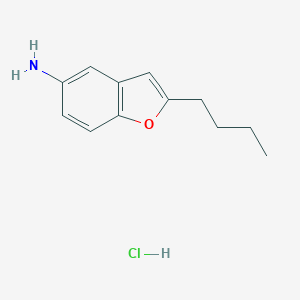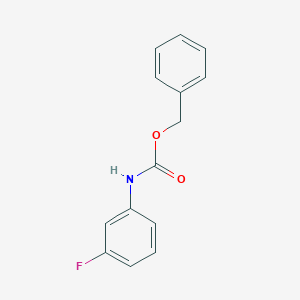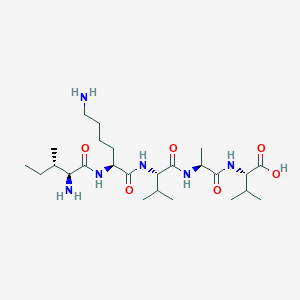
Ile-lys-val-ala-val
Übersicht
Beschreibung
“Isoleucyl-lysyl-valyl-alanyl-valine” is a peptide sequence with the molecular formula C25H48N6O6 . It is also known by its condensed IUPAC name, H-Ile-Lys-Val-Ala-Val-OH . This sequence is one of the most potent active sites of laminin-1 and has been shown to promote cell adhesion, neurite outgrowth, and tumor growth .
Synthesis Analysis
The “Isoleucyl-lysyl-valyl-alanyl-valine” peptides can be synthesized by the solid-phase method . This method allows for the production of peptides in a controlled and efficient manner.
Molecular Structure Analysis
The molecular weight of “Isoleucyl-lysyl-valyl-alanyl-valine” is 528.7 g/mol . Its structure includes various functional groups that contribute to its biological activity. The InChI (International Chemical Identifier) of the compound is InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 .
Physical And Chemical Properties Analysis
“Isoleucyl-lysyl-valyl-alanyl-valine” is a compound with the molecular formula C25H48N6O6 and a molecular weight of 528.7 g/mol . Its IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-6-amino-2-[[ (2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid .
Relevant Papers
Several papers have been published on “Isoleucyl-lysyl-valyl-alanyl-valine”, including studies on its role in regulating ERK1/2 and Akt signaling pathways in BMMSC population growth and proliferation , and its potential use in neural tissue engineering in traumatic brain injury .
Wissenschaftliche Forschungsanwendungen
Gewebetechnik des Nervensystems
Das IKVAV-Peptid ist ein biofunktionelles Motiv, das von Laminin abgeleitet ist und eine entscheidende Rolle in der Gewebetechnik des Nervensystems spielt, insbesondere im Zusammenhang mit traumatischen Hirnverletzungen (TBI). Es verbessert die Zellviabilität und neuronale Differenzierung, wenn es in bioaktive Gerüste integriert wird. Diese Gerüste, die mit IKVAV konjugiert sind, haben gezeigt, dass sie das Stammzellverhalten verbessern, was sie zu einer möglichen Methode für die Zellersatztherapie bei TBI macht .
Biomedizinische Anwendungen
IKVAV-haltige supramolekulare Materialien, wie z. B. phenyl- und perfluorphenyl-gekappte Versionen, wurden aufgrund ihrer Biokompatibilität und Funktionalität synthetisiert. Diese Materialien weisen geordnete Strukturen auf, die für die Selbstassemblierung förderlich sind, was für die Herstellung von Biomaterialien unerlässlich ist, die die Zellhaftung, neuronale Differenzierung und Axonverlängerung unterstützen .
Pharmakologie
In der pharmakologischen Forschung tragen IKVAV-Peptide zur Entwicklung von bioaktiven Materialien bei, die mit der extrazellulären Matrix (ECM) interagieren können. Diese Interaktion ist entscheidend für das Überleben und die Proliferation neuronaler Zellen, und die Modifikation von Gerüsten mit IKVAV kann zu verbesserten pharmakologischen Ergebnissen bei der Behandlung von Hirnverletzungen führen .
Neurowissenschaften
Die IKVAV-Sequenz erleichtert die Differenzierung von neuronalen Vorläuferzellen zu Neuronen und unterstützt das Neuritenwachstum. Sie ist besonders vorteilhaft für neuronale Stamm-/Vorläuferzellen (hNSCs), die schwierig zu kultivieren sind. IKVAV-modifizierte Hydrogele haben sich als vielversprechend erwiesen, um die hNSC-Kultur zu unterstützen und die Zellmigration zu fördern, was für die neuronale Regeneration und Reparatur von entscheidender Bedeutung ist .
Gewebetechnik
IKVAV-Peptide sind in der Gewebetechnik von entscheidender Bedeutung, da sie die Anheftung und das Wachstum von Neuronen erhalten können. Elastin-ähnliche Polypeptide (ELPs), die mit der IKVAV-Sequenz entwickelt wurden, haben sich als vielversprechend erwiesen, um Gewebe zu entwickeln, die sich funktionell in den Körper integrieren lassen .
Entwicklung von Biomaterialien
Die IKVAV-Sequenz wird zur Modifizierung von Oberflächen verwendet, um die Biokompatibilität zu verbessern. Sie stimuliert die Anheftung und das Wachstum von neuronalen Stammzellen, was sie zu einer wertvollen Komponente bei der Entwicklung von Biomaterialien für die regenerative Medizin und die Gewebereparatur macht .
Wirkmechanismus
Target of Action
The compound Ile-Lys-Val-Ala-Val, also known as Isoleucyl-lysyl-valyl-alanyl-valine or H-Ile-Lys-Val-Ala-Val-OH, is a bioactive peptide derived from laminin . Its primary targets are cells in the extracellular matrix (ECM), particularly neuronal cells . The ECM plays a vital role in neuronal cell survival, neurite outgrowth, attachment, migration, differentiation, and proliferation .
Mode of Action
This compound interacts with its targets by promoting cell adhesion and neurite outgrowth . It also stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .
Biochemical Pathways
The compound affects the MAPK/ERK1/2 and PI3K/Akt signaling pathways . These pathways are involved in a wide range of cellular and molecular processes, including cell survival, proliferation, and differentiation .
Result of Action
The incorporation of this compound in nanofiber scaffolds markedly improves stem cell behavior . It promotes cell adhesion, neurite outgrowth, and tumor growth . Furthermore, it stimulates the growth and proliferation of BMMSCs .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, in tissue engineering, scaffolds can be modified with this bioactive peptide to improve cell-ECM interactions . The peptide’s action, efficacy, and stability can be influenced by factors such as the concentration of the peptide, the properties of the scaffold material, and the specific conditions of the cellular environment .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQUSYWGKLRJRA-RABCQHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927101 | |
| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131167-89-0 | |
| Record name | Isoleucyl-lysyl-valyl-alanyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




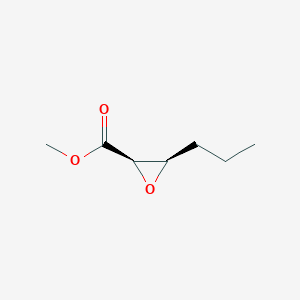


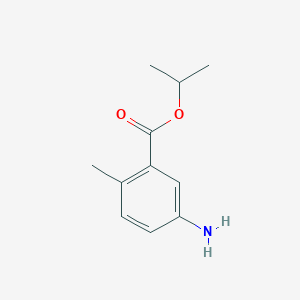
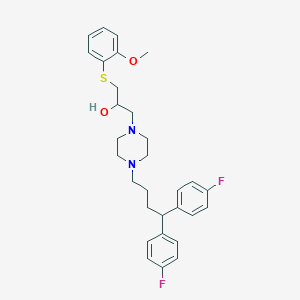
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)


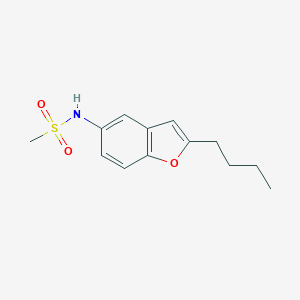
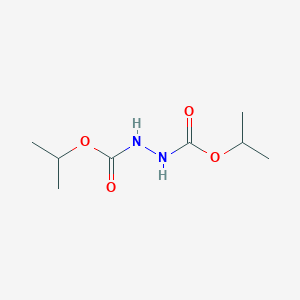
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
